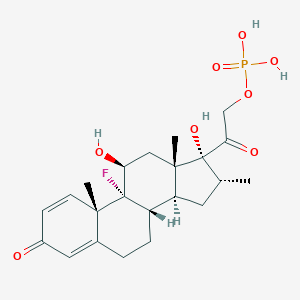
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, such as the Gewald synthesis technique, Vilsmeier-Haack reaction, and Michael addition followed by cyclization . These methods are used to construct complex molecules with carbonitrile functionalities, which are likely relevant to the synthesis of "4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of carbonitrile-containing compounds . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis are also employed to study the structural features and confirm the molecular structure .
Chemical Reactions Analysis
The chemical reactivity of carbonitrile compounds can be explored through their interactions with various nucleophiles to form Schiff bases or through cyclization reactions to create heterocyclic compounds . The reactivity is influenced by the presence of substituents on the aromatic rings and the nature of the carbonitrile group.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbonitrile derivatives can be characterized by their spectroscopic data, including IR, NMR, and mass spectral data . The solvatochromic behavior, fluorescence emission, and absorption in different solvents are studied to understand the dipole moment changes and electronic excitation of these molecules . Additionally, computational methods like DFT calculations are used to predict HOMO and LUMO energies, which correlate with quantum efficiencies and electronic properties .
Aplicaciones Científicas De Investigación
-
Application in Cancer Research
- Field : Biomedical Sciences
- Summary : A compound with a similar structure, “(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate”, has been synthesized and studied for its potential against breast cancer .
- Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation to explore its potency against breast cancer .
- Results : The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It is predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
-
Application in Food Contact Materials
- Field : Food Safety
- Summary : A compound with a similar structure, “α-dimethyl-3-(4’-hydroxy-3’-methoxyphenyl)propylsilyloxy,ω-3-dimethyl-3-(4’-hydroxy-3’-methoxyphenyl)propylsilyl polydimethylsiloxane, n=26-50”, has been evaluated for its safety for use in food contact materials .
- Methods : The European Food Safety Authority (EFSA) conducted a risk assessment of the monomer .
- Results : The EFSA concluded that there is no safety concern for the consumer if the substance is only used as a comonomer in siloxane modified polycarbonate, and its migration is up to 0.05 mg/kg food .
-
Application in Nonlinear Optics
- Field : Materials Science
- Summary : A compound with a similar structure, “4-hydroxy-3-methoxybenzaldehyde nicotinamide”, has been studied for its potential in third harmonic nonlinear optical applications .
- Methods : The compound was grown by slow evaporation method using ethanol solvent. Its structural parameters and crystalline nature were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies .
- Results : The polarizability and first-order hyperpolarizability of the molecule obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
-
Application in Cystic Fibrosis Treatment
- Field : Biomedical Sciences
- Summary : Synthetic analogues of a compound with a similar structure, “(1E,6E)-1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione”, have been studied for their therapeutic applications in cystic fibrosis .
- Methods : The synthetic analogues were developed and studied for their potential in correcting altered CFTR trafficking and the associated impaired chloride (Cl-) ion transport .
- Results : The study suggests that these synthetic analogues could potentially be used in the treatment of cystic fibrosis .
-
Application in Neuroprotection
- Field : Biomedical Sciences
- Summary : A compound with a similar structure, “(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol”, has been studied for its potential in ameliorating MPTP-induced dopaminergic neurodegeneration .
- Methods : The compound was studied for its effects on oxidative stress, cerebral edema, BDNF level, synaptic proteins and mitochondria, and microglial activation .
- Results : The compound showed potential in decreasing oxidative stress and cerebral edema, increasing BDNF level, protecting synaptic proteins and mitochondria, and inhibiting microglial activation .
-
Application in Material Science
- Field : Material Science
- Summary : A compound with a similar structure, “4-hydroxy-3-methoxybenzaldehyde nicotinamide”, has been studied for its potential in third harmonic nonlinear optical applications .
- Methods : The compound was grown by slow evaporation method using ethanol solvent. Its structural parameters and crystalline nature were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies .
- Results : The polarizability and first-order hyperpolarizability of the molecule obtained values 3.837×10 –23 esu and 2.19×10 –29 esu, respectively .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-8-6-14(11-15,7-9-16)12-4-3-5-13(10-12)17-2/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYLNHITVXBZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203037 | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
CAS RN |
5460-79-7 | |
| Record name | 4-(3-Methoxyphenyl)-1-methyl-4-piperidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5460-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)-1-methylpiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-METHOXYPHENYL)-1-METHYLPIPERIDINE-4-CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNP3VEH42Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)






